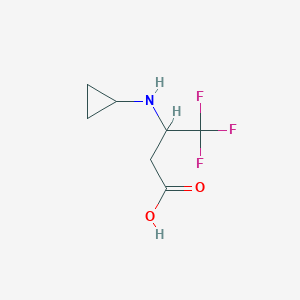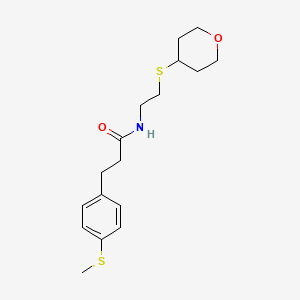
3-(4-(methylthio)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with several functional groups. It contains a phenyl group (a ring of 6 carbon atoms, typical in many organic compounds), a methylthio group (a sulfur atom bonded to a methyl group), and a tetrahydropyran group (a six-membered ring containing one oxygen atom and five carbon atoms). The exact properties and behavior of this compound would depend on the specific arrangement and interaction of these groups .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be characterized by the presence of the phenyl, methylthio, and tetrahydropyran groups, among others. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the specific conditions and reagents present. The phenyl and tetrahydropyran groups might be involved in aromatic electrophilic substitution reactions and ether cleavage reactions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of different functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Antimitotic Agents :
- Ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate, a related compound, has been studied for its metabolism in mice, leading to the discovery of hydroxylated metabolites and methoxy derivatives. These derivatives are active in several biological systems, highlighting the potential for similar compounds in antimitotic applications (Temple & Rener, 1992).
Antimicrobial Agents :
- Certain derivatives related to the compound have been synthesized and shown to possess antimicrobial activities against Gram-positive and Gram-negative bacteria. This demonstrates the compound's potential use in developing new antimicrobial agents (Awad, Abdel-rahman & Bakhite, 1991).
Antihyperglycemic Agents :
- Similar compounds have been synthesized and found to be potent antihyperglycemic agents in diabetic mice. This suggests a possible application in diabetes treatment (Kees et al., 1996).
Anticancer Agents :
- Derivatives of celecoxib, a compound structurally related to the one , have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research points to the potential of similar compounds in cancer treatment (Küçükgüzel et al., 2013).
Heterocyclic Synthesis :
- The compound's related derivatives have been used in the synthesis of various heterocyclic structures, indicating its potential in synthetic organic chemistry (Mohareb et al., 2004).
Taste Perception Studies :
- Thioureas, a class to which this compound belongs, have been studied in relation to taste perception, with implications for food preference and dietary habits (Tepper, 1998).
Safety and Hazards
特性
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S2/c1-21-15-5-2-14(3-6-15)4-7-17(19)18-10-13-22-16-8-11-20-12-9-16/h2-3,5-6,16H,4,7-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIZPFRANYOPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methylthio)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2968645.png)

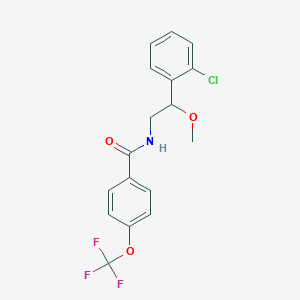
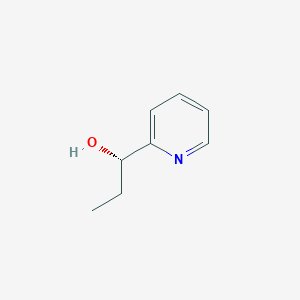
![N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2968651.png)
![(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2968653.png)

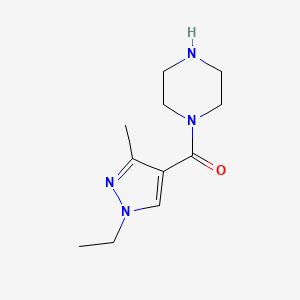

![2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2968661.png)
![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)
